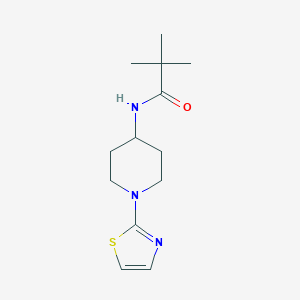

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach includes the reaction of 1,3-thiazol-2-ylamine with piperidin-4-amine followed by pivaloyl chloride . The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Molecular Structure Analysis

The molecular structure of N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide consists of a thiazole ring, a piperidine ring, and a pivaloyl group. The thiazole ring contributes to its biological activity, while the piperidine moiety enhances its pharmacological properties .

Chemical Reactions Analysis

Physical And Chemical Properties Analysis

Scientific Research Applications

- Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their antimicrobial properties. These compounds have shown promising activity against bacteria (e.g., Bacillus subtilis, Escherichia coli, Staphylococcus aureus) and fungi (e.g., Candida albicans, Aspergillus niger) .

- Certain 2,4-disubstituted thiazole derivatives have demonstrated cytotoxic effects on human tumor cell lines. For instance, a compound with a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide scaffold showed potent effects against prostate cancer cells .

- In vitro studies have revealed that some synthesized 2,4-disubstituted thiazole compounds exhibit strong antioxidant activity. These molecules could potentially be explored for their protective effects against oxidative stress .

- Researchers have focused on understanding how substituents at positions 2 and 4 of the thiazole ring impact biological outcomes. By modifying these positions, scientists aim to optimize the compound’s activity and selectivity .

Antibacterial and Antifungal Activities

Antitumor and Cytotoxic Activity

Antioxidant Properties

Structure–Activity Relationship (SAR) Studies

Safety and Hazards

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

The exact mode of action of this compound is currently unknown. Thiazole derivatives can behave unpredictably when they enter physiological systems. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors .

Biochemical Pathways

Thiazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the physiological system they interact with .

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility profiles, which can influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .

properties

IUPAC Name |

2,2-dimethyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-13(2,3)11(17)15-10-4-7-16(8-5-10)12-14-6-9-18-12/h6,9-10H,4-5,7-8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQANOLYYURJOMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1CCN(CC1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiazol-2-yl)piperidin-4-yl)pivalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2-methylquinoline-4-carboxamide](/img/structure/B3007943.png)

![4-(6-Nitrobenzo[d]thiazol-2-yl)morpholine](/img/structure/B3007945.png)

![4-(2,5-Dimethylfuran-3-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B3007946.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3007951.png)

![8-chloro-N-(4-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B3007956.png)

![2-(indoline-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007961.png)

![N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclopropyl)phenyl]thiophene-2-carboxamide](/img/structure/B3007966.png)